molecular formula C11H8N2O2 B186158 [3,4'-Bipyridine]-5-carboxylic acid CAS No. 123044-37-1

[3,4'-Bipyridine]-5-carboxylic acid

Cat. No. B186158
M. Wt: 200.19 g/mol
InChI Key: IXKJIEJDXJCAHW-UHFFFAOYSA-N
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Description

Bipyridine compounds are a class of organic compounds with two pyridine rings. They are often used as ligands in coordination chemistry due to their ability to donate electrons through nitrogen atoms . Carboxylic acids, on the other hand, are organic compounds containing a carboxyl group (-COOH). They are known for their acidic properties .


Synthesis Analysis

Bipyridine compounds can be synthesized using various methods, including metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling, metal-catalyzed homocoupling reactions like Ullmann and Wurtz coupling, electrochemical methods, and other innovative techniques .


Molecular Structure Analysis

The molecular structure of bipyridine compounds is characterized by two pyridine rings. The orientation of these rings can significantly affect the properties of the compound .


Physical And Chemical Properties Analysis

Physical properties of bipyridine compounds can include color, density, hardness, and solubility . Their chemical properties often involve their reactivity with other substances, particularly their ability to form complexes with metal ions .

Scientific Research Applications

Biocatalyst Inhibition and Metabolic Engineering Strategies
Carboxylic acids, including derivatives of bipyridine carboxylic acids, play a significant role in biorenewable chemical production. They serve as precursors for various industrial chemicals and can be produced fermentatively using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. However, their inhibitory effects on microbes at concentrations below the desired yield and titer present challenges. These acids can damage the cell membrane and decrease microbial internal pH, necessitating metabolic engineering strategies to increase microbial tolerance and robustness. This includes modifications to cell membrane properties, utilization of exporters like Pdr12, and ensuring appropriate respiratory function and metabolite production to combat the inhibitory effects of carboxylic acids (Jarboe, Royce, & Liu, 2013).

Environmental and Safety Considerations
Bipyridyl herbicides such as paraquat and diquat, which share a structural resemblance to [3,4'-Bipyridine]-5-carboxylic acid, have been identified as highly toxic chemicals that require special control regarding handling, storage, use, and disposal. Their toxicity and potential for misuse in criminal, suicidal, and terrorist activities necessitate strict monitoring by law enforcement agencies. This highlights the importance of safety and environmental considerations in the use and disposal of bipyridine derivatives (Prodanchuk et al., 2021).

Liquid-Liquid Extraction and Separation Technologies
The development of solvents for liquid-liquid extraction (LLX) of carboxylic acids, including bipyridine carboxylic acids, is crucial for recovering these compounds from diluted aqueous streams. This is particularly relevant in the context of producing organic acids through fermentative routes for bio-based plastics. Research into novel solvents such as ionic liquids, along with traditional solvent systems, aims to enhance the efficiency of LLX processes for carboxylic acids. These advancements in solvent technology and regeneration strategies are vital for the economic and environmental sustainability of carboxylic acid production (Sprakel & Schuur, 2019).

Bioisostere Development for Drug Design
In drug design, the carboxylic acid group, including that found in [3,4'-Bipyridine]-5-carboxylic acid, plays a pivotal role due to its presence in numerous drugs. However, associated toxicity issues necessitate the search for bioisosteres to replace the carboxylate moiety. Recent studies focus on novel carboxylic acid bioisosteres that exhibit improved pharmacological profiles, demonstrating the ongoing innovation required to overcome challenges in medicinal chemistry (Horgan & O’ Sullivan, 2021).

Safety And Hazards

Like all chemicals, bipyridine compounds should be handled with care. They may pose hazards depending on their specific properties and the conditions under which they are used .

Future Directions

Research on bipyridine compounds is ongoing, with recent studies focusing on improving synthesis methods and exploring new applications. For instance, advances in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been reported .

properties

IUPAC Name

5-pyridin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKJIEJDXJCAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567336
Record name [3,4'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4'-Bipyridine]-5-carboxylic acid

CAS RN

123044-37-1
Record name [3,4'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,4'-bipyridine]-5-carboxylic acid
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